molecular formula C13H13NO4 B2459553 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid CAS No. 52144-36-2

4-(2-Methoxyethoxy)quinoline-2-carboxylic acid

Cat. No. B2459553
CAS RN: 52144-36-2
M. Wt: 247.25
InChI Key: DXCUSGFEDABNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyethoxy)quinoline-2-carboxylic acid, also known as MEQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MEQ is a heterocyclic compound that contains a quinoline ring and a carboxylic acid group. It is a white crystalline powder that is soluble in organic solvents and water.

Mechanism of Action

The exact mechanism of action of 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid is not fully understood, but it is believed to act through various pathways. 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has been shown to have anti-microbial and anti-viral properties.

Advantages and Limitations for Lab Experiments

4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid is also soluble in organic solvents and water, which makes it suitable for various experimental procedures. However, 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has some limitations. It is a relatively new compound, and its toxicity and safety profile are not fully understood. Additionally, 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid may have limited bioavailability, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid. One potential direction is to study its potential use in the treatment of Alzheimer's disease. 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. Another potential direction is to study the potential use of 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid in combination with other drugs for the treatment of cancer. 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has been shown to enhance the anti-cancer effects of other drugs, such as cisplatin and doxorubicin. Additionally, future research could focus on improving the bioavailability and safety profile of 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid.

Synthesis Methods

4-(2-Methoxyethoxy)quinoline-2-carboxylic acid can be synthesized using various methods, including the Pfitzinger reaction, the Skraup synthesis, and the Friedländer synthesis. The Pfitzinger reaction involves the condensation of 2-aminoanisole with ethyl oxalyl chloride to form 4-(2-methoxyethoxy)quinoline-2-carboxylic acid. The Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid to form quinoline, which is then reacted with 2-chloroethanol to form 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid. The Friedländer synthesis involves the reaction of 2-aminobenzaldehyde with an aldehyde or ketone to form a quinoline derivative, which is then reacted with 2-chloroethanol to form 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid.

Scientific Research Applications

4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.

properties

IUPAC Name

4-(2-methoxyethoxy)quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-17-6-7-18-12-8-11(13(15)16)14-10-5-3-2-4-9(10)12/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCUSGFEDABNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=NC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethoxy)quinoline-2-carboxylic acid

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